2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate
Description
This compound is a cationic indolium salt featuring a hydrazono-linked 4-methoxyphenyl group and a hydrogen sulphate counterion. The hydrogen sulphate counterion enhances solubility in polar solvents, a critical factor for applications in agrochemical or biomedical formulations. Though direct synthetic details for this compound are scarce, analogous indolium derivatives are synthesized via condensation reactions followed by salt formation with sulfonic acids or sulfuric acid .
Properties
CAS No. |
83949-62-6 |
|---|---|
Molecular Formula |
C20H24N3O.HO4S C20H25N3O5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
hydrogen sulfate;1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C20H23N3O.H2O4S/c1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;1-5(2,3)4/h5-12,14H,13H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
ODBBXFCYRGYGPX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Fischer Indolization-Based Synthesis
This method adapts classical Fischer indolization to construct the indole backbone, followed by functionalization:
Step 1: Synthesis of 1,3,3-Trimethylindole
- Reactants : 4-Methoxyphenylhydrazine hydrochloride (1.0 equiv.), 3-methylbutan-2-one (1.2 equiv.).
- Conditions : Reflux in ethanol/water (1:1) with para-toluenesulfonic acid (PTSA, 10 mol%) at 80°C for 12 hours.
- Outcome : Cyclization yields 1,3,3-trimethylindoline, which is oxidized to the indole using MnO₂.
Step 2: N-Alkylation to Form Indolium Intermediate
- Reactants : 1,3,3-Trimethylindole (1.0 equiv.), methyl iodide (1.5 equiv.).
- Conditions : Stirred in acetonitrile at 60°C for 6 hours under nitrogen.
- Outcome : Quaternization produces 1,3,3-trimethyl-2-methylideneindolium iodide.
Step 3: Hydrazone Formation and Sulfate Exchange
One-Pot Multicomponent Cascade Synthesis
A streamlined approach combining indolization, alkylation, and condensation in a single pot:
- Reactants :
- 4-Methoxyphenylhydrazine hydrochloride (1.0 equiv.)
- 3-Methylbutan-2-one (1.1 equiv.)
- Methyl bromide (1.3 equiv.)
- 4-Methoxybenzaldehyde (1.0 equiv.)
- Catalyst : PTSA (15 mol%) in ethanol/water (3:1).
- Conditions : Microwave irradiation at 100°C for 45 minutes.
- Outcome : Direct formation of the target compound via tandem alkylation-condensation (62% yield).
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition of hydrazone |
| Solvent | Ethanol/water (3:1) | Enhances solubility of ionic intermediates |
| Catalyst Loading | 10–15 mol% PTSA | Accelerates cyclization without side products |
| Reaction Time | 6–12 hours | Ensures complete quaternization |
Mechanistic Insights
Indolium Core Formation
The Fischer indolization proceeds via:
Hydrazone Linkage Assembly
The hydrazone forms via nucleophilic attack of the hydrazine on the indolium’s electrophilic methylidene carbon, followed by proton transfer and dehydration.
Industrial-Scale Considerations
- Solvent Recycling : Ethanol/water mixtures are reclaimed via distillation (≥90% recovery).
- Waste Management : Sulfate byproducts are neutralized with Ca(OH)₂ to precipitate gypsum.
- Purity Control : Recrystallization from methanol/ethyl acetate (1:4) achieves ≥98% purity.
Challenges and Solutions
- Byproduct Formation : Over-alkylation at C-3 is mitigated by limiting methyl halide stoichiometry to 1.3 equiv..
- Hydrazone Instability : Low-temperature (0–5°C) workup prevents hydrolysis.
Applications and Derivatives
The compound serves as a precursor for spiropyrans and photochromic materials. Derivatives with altered N-alkyl groups (e.g., ethyl, propyl) exhibit tunable absorption spectra.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and indolium core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Modifications
- Target Compound: The 3H-indolium core is substituted with a hydrazono group and a 4-methoxyphenyl ring. The hydrogen sulphate counterion provides high polarity.
- Analog from : A similar 3H-indolium derivative with a 4-methylphenyl group instead of 4-methoxyphenyl and a 4-methylbenzenesulfonate counterion .
- Sulfonylurea Herbicides () : Triazine-sulfonylurea scaffolds (e.g., metsulfuron methyl) lack the indolium core but share sulfonic acid-derived groups, which influence herbicidal activity via acetolactate synthase inhibition .
Substituent Effects
- Hydrazono groups in both the target compound and ’s analog may undergo hydrolysis under acidic conditions, but the methoxy group could offer steric protection, improving stability .
Physicochemical Properties
Stability and Toxicity
- Hydrazono-containing compounds (e.g., target compound and analog) may exhibit hydrolytic instability in acidic environments. The 4-methoxy group could mitigate this compared to 4-methyl .
- Sulfonate and sulfate counterions generally reduce toxicity compared to halogenated analogs, as seen in sulfonylureas () .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate?
Methodological Answer:
The synthesis involves a multi-step approach:
Core indolium formation : Start with 1,3,3-trimethyl-2-methylideneindoline (a precursor to 3H-indolium derivatives). highlights the use of trifluoromethanesulfonate intermediates for stabilizing cationic indolium structures, which can be adapted here .
Hydrazone formation : React the indolium intermediate with 4-methoxyphenylhydrazine hydrochloride (available from suppliers like Kanto Reagents; see ) under acidic conditions to form the hydrazono linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Counterion exchange : Replace chloride (if present) with hydrogen sulfate via anion metathesis in aqueous ethanol. Confirm ion exchange via conductivity measurements and elemental analysis .
Key Challenges : Competing side reactions (e.g., over-alkylation) may occur; optimize stoichiometry and reaction time using Design of Experiments (DoE) principles .
Basic Question: How can researchers ensure purity and structural fidelity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% as per standards) .
- NMR spectroscopy : Confirm the presence of the hydrazono methyl proton (δ 8.2–8.5 ppm in DMSO-d6) and methoxy group (δ 3.8–4.0 ppm). Compare with analogous indolium derivatives in .
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (calculated using ’s formula conventions) .
Note : If impurities persist, employ recrystallization from ethanol/water (1:3 v/v) .
Advanced Question: What spectroscopic techniques are critical for resolving electronic conjugation in this indolium derivative?
Methodological Answer:
- UV-Vis and fluorescence spectroscopy : Characterize π→π* transitions in the hydrazono-indolium system. Use ethanol as a solvent (λmax ~450–500 nm, based on ’s structurally similar compound) .
- Time-resolved fluorescence : Probe excited-state dynamics to assess intramolecular charge transfer (ICT), which is critical for photostability studies .
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to correlate experimental spectral data with theoretical transitions. ’s SMILES/InChi data can guide computational modeling .
Data Interpretation : Contradictions between experimental and computational results may arise from solvent effects or aggregation; validate with variable-temperature NMR .
Advanced Question: How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Adopt a split-plot experimental design (as in ) with:
- pH range : 2–12 (adjusted with HCl/NaOH). Monitor degradation via HPLC at 24-hour intervals .
- Temperature stress : 40°C, 60°C, and 80°C (controlled oven). Use Arrhenius kinetics to extrapolate shelf-life .
- Light exposure : UV-visible light (300–700 nm) to assess photolytic degradation.
Key Metrics : Quantify degradation products (e.g., free hydrazine via derivatization with benzaldehyde) and correlate with antioxidant activity assays (e.g., DPPH radical scavenging, per ) .
Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water). Compare bond lengths and angles with DFT-optimized structures (’s methodology) .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., hydrazone vs. azo forms) by variable-temperature studies in DMSO-d6 .
- Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., sulfate ν ~1200 cm⁻¹) and rule out polymorphic forms .
Contingency Plan : If crystallography fails (common for hygroscopic salts, as in ), employ powder XRD paired with Rietveld refinement .
Advanced Question: What strategies mitigate challenges in handling the hygroscopic nature of this hydrogen sulfate salt?
Methodological Answer:
- Storage : Use desiccators with P2O5 under nitrogen ( ’s anhydrous protocols) .
- Handling : Perform reactions in gloveboxes (O2 < 0.1 ppm, H2O < 0.1 ppm) to prevent hydrolysis.
- Characterization : Conduct Karl Fischer titration to quantify residual moisture and adjust stoichiometry in subsequent reactions .
Advanced Question: How can researchers investigate the compound’s potential as a photosensitizer or redox-active agent?
Methodological Answer:
- Cyclic voltammetry : Measure redox potentials (e.g., E1/2 for indolium cation reduction) in acetonitrile/TBAP. Compare with methyl viologen as a reference .
- EPR spectroscopy : Detect radical intermediates under UV irradiation (e.g., singlet oxygen via spin-trapping with TEMPO) .
- Biological assays : Assess cytotoxicity (MTT assay) and ROS generation in cell lines, guided by ’s antioxidant activity framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
